8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a trifluoromethyl (-CF₃) substituent at the 8-position. This structural motif confers enhanced metabolic stability, lipophilicity, and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-13-6(5)11-4-12-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGNYEWIVFNCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields .
Industrial Production Methods: For industrial-scale production, the synthesis might be scaled up using similar microwave-assisted methods or alternative routes that ensure higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the triazole ring can enhance activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Potential
The compound has been investigated for its anticancer properties. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that derivatives of this compound could serve as lead compounds in cancer therapy .
Agrochemical Applications
Herbicidal Activity
Compounds with the triazolo-pyridine structure have been evaluated for their herbicidal properties. Research demonstrates that this compound can effectively control certain weed species while exhibiting low toxicity to crops. This makes it a promising candidate for use in agricultural formulations .
Materials Science Applications
Fluorescent Probes
Due to its unique electronic properties, this compound has been explored as a fluorescent probe in various sensing applications. Its ability to interact with metal ions and other analytes allows for the development of sensitive detection methods in environmental monitoring .
Case Studies
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Structural and Electronic Modifications
The trifluoromethyl group distinguishes 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine from analogues with other substituents. Key structural variations in related compounds include:
The trifluoromethyl group’s strong electron-withdrawing nature enhances the compound’s stability in oxidative environments and influences its electronic properties, making it suitable for applications requiring charge transport, such as organic light-emitting diodes (OLEDs) .
Antimicrobial and Antifungal Activity
- 5,7-Dimethyl derivatives exhibit potent antifungal activity against Candida albicans (MIC: 2–8 µg/mL) and antibacterial effects against Enterococcus faecium (MIC: 4–16 µg/mL) .
- Halogenated derivatives (e.g., 8-bromo-6-chloro) show enhanced activity due to halogen bonding with microbial targets .
- Trifluoromethyl derivatives are less studied but expected to exhibit improved membrane penetration due to increased lipophilicity, a hypothesis supported by SAR studies on similar triazolopyridines .
Herbicidal Activity
- Compounds like 5,8-dimethoxy-[1,2,4]triazolo[1,5-a]pyridine sulfonamides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, with IC₅₀ values < 1 µM .
- The trifluoromethyl group may enhance ALS binding affinity compared to nitro or methoxy substituents, as seen in sulfonylurea herbicides .
Anticancer and Antiproliferative Activity
- 1,2,4-Triazolo[1,5-a]pyrimidine derivatives with aryl substitutions show antiproliferative activity against HeLa cells (IC₅₀: 0.8–3.2 µM) via tubulin inhibition .
Biological Activity
8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizes relevant case studies, and presents detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H4F3N3
- Molecular Weight : 187.13 g/mol
- CAS Number : 2155875-93-5
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds with a triazole ring exhibit significant antiviral properties. For instance, derivatives of this compound have shown promising activity against viral infections by inhibiting viral replication processes .
- Anticancer Potential : The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Study 1: Antiviral Efficacy
A study focused on the antiviral properties of triazole derivatives revealed that this compound exhibited significant inhibitory effects on TMV. The compound demonstrated an EC50 value of approximately 30.57 μM, indicating its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines showed that this compound could induce cell death effectively. It achieved an IC50 value comparable to established chemotherapeutics like etoposide (IC50 = 18.71 μM), suggesting its potential utility in cancer therapy . The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the trifluoromethyl group enhances the biological activity of the compound. Modifications at other positions on the triazole or pyridine rings can further optimize efficacy against specific targets .
Q & A
Basic: What are the common synthetic strategies for 8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine derivatives?
Answer:
The synthesis of trifluoromethyl-substituted triazolopyridines typically involves cyclization reactions or tandem radical processes. Key methods include:
- Cyclocondensation : Reacting 2-aminopyridines with trifluoromethyl-containing ketones or esters under Pd(OAc)₂ catalysis (e.g., ethyl acetoacetate in DMF) to form the triazole ring .
- Copper-Catalyzed Tandem Reactions : Copper sulfate/sodium ascorbate-mediated cyclization of ethynylpyridines with azides, forming triazole rings with trifluoromethyl groups introduced via pre-functionalized precursors .
- Iodine-Catalyzed Oxidative Coupling : Using I₂ and tert-butyl hydroperoxide (TBHP) in 1,4-dioxane to couple 2-aminopyridines with trifluoromethyl-substituted hydrazones, achieving yields up to 88% .
Advanced: How can reaction conditions be optimized to improve yields of trifluoromethyl-triazolopyridines?
Answer:
Optimization involves:
- Catalyst Screening : Pd(OAc)₂ outperforms other catalysts (e.g., KI or TBAI) in cyclocondensation reactions, improving regioselectivity .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while 1,4-dioxane improves iodine-mediated oxidative coupling .
- Temperature Control : Elevated temperatures (60–100°C) are critical for copper-catalyzed "click" reactions, reducing side products .
- Purification : Column chromatography with hexane/ethyl acetate (3:1) effectively isolates trifluoromethyl derivatives, as demonstrated in X-ray crystallography studies .
Basic: What spectroscopic and structural techniques validate the structure of trifluoromethyl-triazolopyridines?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with deshielded protons near the trifluoromethyl group (δ 7.2–8.4 ppm) and distinct carbonyl signals (δ 168–170 ppm) .
- X-Ray Crystallography : Resolves torsional angles (e.g., 55.6° for carboxylate groups) and weak intermolecular interactions (C–H⋯O) stabilizing crystal lattices .
- IR Spectroscopy : Stretching frequencies for C≡N (2211 cm⁻¹) and C=O (1682 cm⁻¹) confirm functional groups .
Advanced: How does the trifluoromethyl group influence biological activity in triazolopyridines?
Answer:
The -CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, critical for antimicrobial and anticancer activity .
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with enzyme active sites (e.g., PDE10 inhibitors), as seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .
- Metabolic Stability : Reduces oxidative degradation compared to methyl or bromo substituents .
Note : Activity varies with substituent position; 8-CF₃ derivatives show stronger antifungal effects than 6-CF₃ analogs due to steric and electronic effects .
Contradiction Resolution: How to address discrepancies in reported biological activity across similar triazolopyridines?
Answer:
Discrepancies arise from:
- Substituent Positioning : For example, 8-CF₃ derivatives exhibit higher anticancer IC₅₀ values than 7-CF₃ isomers due to altered π-stacking with DNA .
- Assay Conditions : Varying cell lines (e.g., HCT-116 vs. MCF-7) or enzyme isoforms (PDE10A vs. PDE4B) impact results .
Methodological Solutions : - Conduct systematic structure-activity relationship (SAR) studies with uniform substituents .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzyme targets .
Advanced: What intermolecular interactions stabilize trifluoromethyl-triazolopyridine crystals?
Answer:
X-ray studies reveal:
- Weak C–H⋯O Bonds : Link molecules into zigzag chains (3.2–3.5 Å), contributing to lattice stability .
- π-π Stacking : Between trifluoromethyl-phenyl and triazole rings (3.8 Å face-to-face distance) .
- Hydrophobic Packing : CF₃ groups orient toward hydrophobic pockets, minimizing polar solvent interactions .
Basic: What are the key applications of trifluoromethyl-triazolopyridines in medicinal chemistry?
Answer:
- Antifungal Agents : Derivatives with dichlorophenyl groups show MIC values <1 µg/mL against Candida albicans .
- Anticancer Leads : Pyrazolo-triazolopyrimidines inhibit kinase pathways (e.g., EGFR) with IC₅₀ values in the nanomolar range .
- Fluorescent Probes : Blue-emitting 8-carbonitrile derivatives (Stokes shifts >100 nm) detect nitroaromatics in environmental samples .
Advanced: How to design trifluoromethyl-triazolopyridines for enhanced fluorescence?
Answer:
- Donor-Acceptor Systems : Incorporate electron-donating groups (e.g., -NH₂) at position 5 and electron-withdrawing -CF₃ at position 8 to amplify intramolecular charge transfer (ICT) .
- Rigidify π-Systems : Fuse benzo rings (e.g., pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidines) to reduce non-radiative decay .
- Solvatochromic Tuning : Use polar solvents (acetonitrile) to stabilize excited states, achieving quantum yields >0.8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
